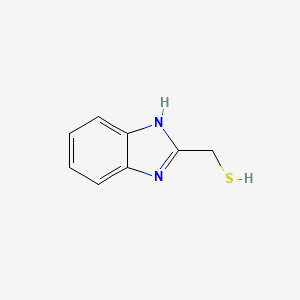

1H-Benzimidazol-2-ylmethanethiol

説明

Overview of Benzimidazole (B57391) Heterocycles in Contemporary Chemical Research

Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, a testament to their versatile binding capabilities with a wide array of biological targets. chemijournal.com This has led to their successful incorporation into a multitude of clinically approved drugs with diverse therapeutic applications, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer (e.g., pracinostat) agents. walshmedicalmedia.comimpactfactor.org The structural and electronic features of the benzimidazole scaffold, characterized by its aromaticity and the presence of two nitrogen atoms, allow for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological and material properties. impactfactor.org The first synthesis of a benzimidazole derivative was reported in 1872, and interest in this class of compounds surged in the 1950s with the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is an integral part of vitamin B12's structure. chemijournal.com

The benzimidazole nucleus possesses both acidic and basic properties, with the N-H group being notably acidic. ijdrt.com This dual character, coupled with the potential for tautomerism in unsubstituted derivatives, contributes to its chemical versatility. ijdrt.com The synthesis of benzimidazoles can be achieved through various methods, including the condensation of o-phenylenediamines with carboxylic acids or aldehydes. walshmedicalmedia.comnih.gov The broad spectrum of biological activities exhibited by benzimidazole derivatives continues to drive research into new and more potent analogues. ijpsr.com

The Unique Role of Thiol Functionality in Benzimidazole Scaffolds

The introduction of a thiol (-SH) group, specifically as a methanethiol (B179389) at the 2-position of the benzimidazole ring, imparts a unique set of chemical properties to the molecule. The thiol group is a potent nucleophile and can readily engage in a variety of chemical transformations, including S-alkylation, oxidation, and the formation of disulfides. This reactivity is a key feature in the synthesis of a diverse library of derivatives. nih.gov

Historical Context and Evolution of Research on 1H-Benzimidazol-2-ylmethanethiol

While the broader history of benzimidazole chemistry dates back to the 19th century, the specific research trajectory of this compound is more recent. Early research often focused on the synthesis and characterization of benzimidazole-2-thiols, which are key precursors to 2-substituted benzimidazoles. nih.gov The development of synthetic methodologies to introduce a methanethiol group at the 2-position was a significant step, enabling the exploration of its unique properties.

Initial studies likely centered on fundamental reactivity and the synthesis of new derivatives. Over time, as the biological potential of benzimidazole derivatives became more apparent, research on this compound and related compounds expanded to include investigations into their biological activities. For instance, the compound has been investigated for its potential as a corrosion inhibitor and as a building block for more complex molecules with potential applications in medicinal chemistry. The evolution of analytical techniques has also played a crucial role, allowing for more detailed structural and functional characterization of this compound and its derivatives.

Interdisciplinary Relevance of this compound in Academic Research

The chemical versatility of this compound has led to its application in a variety of research fields beyond traditional synthetic chemistry. Its ability to act as a ligand for metal ions has sparked interest in its use in coordination chemistry and catalysis. The compound and its derivatives have also been explored for their potential in materials science.

In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for a range of biological activities. These include antimicrobial and anticancer properties. The core structure is seen as a valuable scaffold for the design of new therapeutic agents. The study of such compounds often involves a multidisciplinary approach, combining synthetic chemistry with computational modeling and biological assays to understand their structure-activity relationships.

Chemical Properties of this compound

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂S | nih.govfda.gov |

| Molecular Weight | 164.23 g/mol | nih.govfda.gov |

| Monoisotopic Mass | 164.04081944 Da | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | XGIDEUICZZXBFQ-UHFFFAOYSA-N | fda.govsigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1H-benzimidazol-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIDEUICZZXBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195855 | |

| Record name | Benzimidazol-2-ylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4344-85-8 | |

| Record name | Benzimidazol-2-ylmethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzimidazolemethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzimidazol-2-ylmethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Benzimidazol 2 Ylmethanethiol

Classic Cyclization Approaches for the Benzimidazole (B57391) Ring System

The most established route for synthesizing 2-substituted benzimidazoles is the Phillips condensation method. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under dehydrating conditions.

Condensation Reactions with Ortho-Phenylenediamines and Thioglycollic Acid

A primary and logical approach for the synthesis of 1H-Benzimidazol-2-ylmethanethiol is the direct condensation of o-phenylenediamine with thioglycolic acid. This reaction follows the general mechanism of the Phillips synthesis. The process involves the initial formation of an amide intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to form the benzimidazole ring.

The reaction is typically carried out by heating the reactants, often in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid, which facilitates the dehydration step. The thioglycolic acid provides both the C2 carbon of the imidazole (B134444) ring and the attached mercaptomethyl (-CH₂SH) group in a single reagent.

Reaction Scheme: o-Phenylenediamine + Thioglycolic Acid → this compound + 2H₂O

While this method is a standard and direct application of a classic reaction, specific literature detailing optimized conditions and yields exclusively for this reaction is not extensively documented. However, the principles are well-established in the synthesis of numerous other 2-substituted benzimidazoles.

Alternative One-Pot Synthetic Procedures

Another efficient one-pot, solvent-free method involves grinding o-phenylenediamine with an organic acid or aldehyde and heating the mixture. umich.edu This approach is noted for its simplicity, reduced reaction times, and higher yields, aligning with the principles of green chemistry. umich.edu While these methods are generally applied to a wide range of aldehydes and carboxylic acids, their adaptation for thioglycolic acid would require careful optimization to manage the reactivity of the thiol group.

Optimization of Reaction Conditions and Yields

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, reaction temperature, and duration. For the classic Phillips condensation, extensive heating is often required. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase yields for the synthesis of various benzimidazole derivatives. nih.gov

The selection of the catalyst is also crucial. While traditional methods use strong mineral acids, research has explored various alternatives. For instance, sodium metabisulfite (B1197395) has been effectively used as a catalyst for the condensation of o-phenylenediamines with aldehydes. nih.gov The choice of solvent can also influence the reaction outcome, with greener solvents like ethanol (B145695) or even water being used in some modern protocols. nih.gov

Below is an interactive data table summarizing typical conditions that can be optimized for the synthesis of 2-substituted benzimidazoles, which would be applicable to the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Polyphosphoric Acid | Hydrochloric Acid | Sodium Metabisulfite | None (Thermal) |

| Solvent | None | 4M HCl | Ethanol/Water | None (Melt) |

| Temperature | 150°C | Reflux | Microwave (120°C) | 140°C |

| Time | 4 hours | 2 hours | 15 minutes | 1-2 hours |

| Typical Yield | Moderate | Moderate to High | High | Good to High |

This table represents a generalized summary of conditions reported for various benzimidazole syntheses and serves as a guide for optimizing the synthesis of this compound.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. umich.edu The synthesis of benzimidazoles has been a fertile ground for the application of these principles.

Key green chemistry considerations include:

Solvent-Free Reactions: Performing reactions by grinding the solid reactants together, often with gentle heating, eliminates the need for potentially harmful organic solvents. umich.edu This method has been successfully applied to the synthesis of benzimidazoles from o-phenylenediamine and various organic acids and aldehydes. umich.edu

Use of Greener Solvents: When a solvent is necessary, the trend is to move towards environmentally benign options like water or ethanol. nih.gov Water-mediated synthesis has been shown to be highly effective and selective for certain benzimidazole syntheses.

Alternative Energy Sources: Microwave-assisted synthesis is a prominent green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: One-pot and multi-component reactions are inherently greener as they often involve fewer steps, generate less waste, and have higher atom economy.

The application of these green methodologies to the synthesis of this compound offers a pathway to more sustainable and efficient production of this valuable compound.

Synthesis and Chemical Modification of 1h Benzimidazol 2 Ylmethanethiol Derivatives

Derivatization Strategies via the Thiol Group (S-Alkylation and S-Acylation)

The thiol (-SH) group is a key functional handle for the derivatization of 1H-Benzimidazol-2-ylmethanethiol. nih.gov Its nucleophilic nature allows for a variety of reactions, including S-alkylation and S-acylation, to introduce diverse substituents and modulate the compound's properties.

Formation of Thioether Derivatives

The reaction of this compound with alkyl halides is a common method for synthesizing thioether derivatives. youtube.com This S-alkylation reaction typically proceeds via an SN2 mechanism, particularly with primary and secondary alkyl halides. youtube.com For instance, the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in dimethyl sulfoxide (B87167) (DMSO) in the presence of anhydrous potassium carbonate yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, a thioether derivative, in high yield. mdpi.com

Table 1: Synthesis of Thioether Derivatives

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Product | Yield |

|---|---|---|---|---|

| 1,3-dihydro-2H-1,3-benzimidazole-2-thione | 4-fluorobenzaldehyde | DMSO/anhydrous K2CO3 | 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde | 92% |

Introduction of Sulfonamide Moieties

Sulfonamides are an important class of compounds in medicinal chemistry, and their incorporation into the this compound scaffold can lead to derivatives with interesting biological activities. nih.govnih.gov The sulfonamide group can act as a bioisostere for a carboxylic acid group, potentially improving membrane permeability and metabolic stability. nih.gov The synthesis of such derivatives can be achieved by reacting the thiol group with a suitable sulfonamide precursor. The resulting compounds often exhibit an electrophilic character due to the localization of the lowest unoccupied molecular orbital (LUMO) on the sulfonamide fragment. nih.gov

Synthesis of Disulfide Analogues

The thiol group of this compound can be oxidized to form disulfide bridges. This reaction is a common transformation for thiol-containing compounds and can be achieved using various oxidizing agents. The resulting disulfide analogues represent a distinct class of derivatives with their own unique chemical and biological properties.

Functionalization of the Benzimidazole (B57391) Nitrogen Atoms (N-Alkylation)

The nitrogen atoms of the benzimidazole ring offer another site for chemical modification through N-alkylation. figshare.comresearchgate.net This reaction allows for the introduction of various alkyl or substituted alkyl groups, further expanding the chemical diversity of the derivatives. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the substituents on the benzimidazole ring. beilstein-journals.org

For example, the N-alkylation of 2-substituted benzimidazoles can be achieved with high yields using phase-transfer catalysis. researchgate.net Treating (1H-benzimidazol-2-yl)-acetic acid with dimethyl sulphate in acetonitrile (B52724) under phase-transfer conditions leads to the N-methylated derivative. researchgate.net Similarly, the alkylation of (1H-benzimidazol-2-yl) acetic acid esters with various alkylating agents produces (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters. researchgate.net Electrochemical methods have also been employed for the selective N-alkylation of benzimidazole derivatives. figshare.com

Table 2: N-Alkylation of Benzimidazole Derivatives

| Starting Material | Alkylating Agent | Conditions | Product |

|---|---|---|---|

| (1H-benzimidazol-2-yl)-acetic acid | Dimethyl sulphate | CH3CN, phase transfer conditions | 1,2-dimethyl-1H-benzimidazole (decarboxylated) |

| (1H-benzimidazol-2-yl) acetic acid esters | Alkylating agents | - | (1-alkyl-1H-benzimidazol-2-yl)-acetic acid esters |

Ring Closure Reactions to Form Fused Heterocyclic Systems

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. researchgate.netmdpi.comnih.gov These reactions often involve the participation of both the thiol group and one of the benzimidazole nitrogen atoms in a ring-forming process.

Synthesis of β-Lactam-Containing Benzimidazole Derivatives

β-Lactams, characterized by the azetidin-2-one (B1220530) ring, are a well-known class of compounds with diverse biological activities. nih.gov The synthesis of β-lactam-containing benzimidazole derivatives involves the construction of the four-membered lactam ring onto the benzimidazole core. While specific examples starting directly from this compound are not detailed in the provided context, the general principle involves the reaction of a suitable benzimidazole precursor with a reagent that facilitates the [2+2] cycloaddition characteristic of β-lactam formation. The synthesis of novel β-lactams can be achieved under mild, solvent-free conditions. nih.gov The phenomenon of bacterial resistance to β-lactam antibiotics, often through the production of β-lactamase enzymes, drives the continued development of new derivatives with modified structures. mdpi.com

Formation of Oxadiazole and Thiadiazole Hybrids

The hybridization of benzimidazole with other heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole, is a prominent strategy to develop novel compounds with enhanced biological profiles. researchgate.net This approach aims to combine the pharmacophoric features of both moieties to potentially achieve synergistic effects or novel mechanisms of action.

One common synthetic route involves the reaction of 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide with carbon disulfide to yield 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol. researchgate.net These hybrid molecules have been investigated for their potential as antimicrobial agents. researchgate.net The rationale behind creating these hybrids is that the combined structural features may lead to improved interaction with biological targets. researchgate.net

Another approach involves a multi-step synthesis starting from o-phenylenediamine (B120857). The process includes reaction with carbon disulfide and potassium hydroxide (B78521) to form the benzimidazole-2-thiol, followed by a series of reactions to introduce an acetohydrazide group. This intermediate is then cyclized with carbon disulfide in the presence of potassium hydroxide and ethanol (B145695), followed by acidification, to form the desired 5-substituted-1,3,4-oxadiazole-2-thiol derivative. ekb.eg

The synthesis of new 1,3,4-oxadiazole-benzimidazole hybrids has also been achieved by condensing a benzimidazole-containing benzohydrazide (B10538) with various alkyl or aromatic acids in the presence of a dehydrating agent. researchgate.net These hybrids have been evaluated for their antioxidant and anticancer activities. researchgate.net

The following table summarizes a synthetic scheme for oxadiazole/benzimidazole hybrids:

| Step | Reagents and Conditions | Product |

| a | EtOH, Sodium meta bisulfite in water, vigorous stirring 0.5 h | 2-Aryl-1H-benzimidazole |

| b | DMF, reflux 3-6 h | 1-Substituted-2-aryl-1H-benzimidazole |

| c | EtOH, Conc. H2SO4, reflux 20 h | Ethyl 2-(1-substituted-2-aryl-1H-benzimidazol-yl)acetate |

| d | NH2NH2, EtOH, reflux 3–7 h | 2-(1-Substituted-2-aryl-1H-benzimidazol-yl)acetohydrazide |

| e | 1- CS2, KOH, EtOH, reflux 12 h.; 2- Conc HCl | 5-((1-Substituted-2-aryl-1H-benzimidazol-yl)methyl)-1,3,4-oxadiazole-2-thiol |

Table 1: Synthetic pathway to oxadiazole/benzimidazole hybrids. ekb.eg

Cyclization to Thiazolo, Thiazeto, and Thiazino Derivatives

The cyclization of this compound derivatives is a key method for accessing fused heterocyclic systems like thiazolo[3,2-a]benzimidazoles. These compounds are of interest due to their diverse pharmacological activities. The synthesis often involves the reaction of a benzimidazole-2-thiol derivative with a suitable dielectrophilic reagent.

For instance, new thiazolidinedione-1,3,4-oxadiazole hybrids have been synthesized, demonstrating the versatility of these building blocks in creating more complex structures. nih.gov While not directly starting from this compound, this work highlights the synthetic strategies employed to incorporate thiazole-containing moieties. nih.gov

Condensation Reactions to Form Schiff Base and Hydrazone Derivatives

Condensation reactions are a fundamental tool for the derivatization of this compound, leading to the formation of Schiff bases and hydrazones. These derivatives are known for their broad spectrum of biological activities.

Schiff bases, characterized by the azomethine (-C=N-) linkage, are typically formed through the condensation of a primary amine with an aldehyde or ketone. science.gov In the context of benzimidazole derivatives, this often involves reacting a benzimidazole precursor containing an aldehyde group with a primary amine, or vice versa. For example, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde can be prepared by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde. mdpi.com This aldehyde can then be further reacted with a compound containing a primary amino group, such as thiosemicarbazide, to form a Schiff base derivative. mdpi.com

Hydrazones are synthesized through the condensation of a hydrazide with an aldehyde or ketone. nih.gov A general pathway to 1H-benzimidazol-2-yl hydrazones starts with the synthesis of 1H-benzimidazole-2-thiol from o-phenylenediamine and carbon disulfide. nih.gov This is followed by oxidation to 1H-benzimidazol-2-yl-sulfonic acid, which is then converted to the corresponding hydrazine (B178648). nih.govresearchgate.net This hydrazine can then be condensed with various substituted benzaldehydes to yield the final hydrazone derivatives. nih.govresearchgate.net Another approach involves the synthesis of acyl hydrazone Schiff's bases of benzimidazole-2-thiol, where an acylhydrazide is condensed with various aromatic aldehydes. researchgate.net

The following table outlines a general reaction pathway for the synthesis of 1H-benzimidazol-2-yl hydrazones:

| Step | Reagents and Conditions | Intermediate/Product |

| i | CS2, KOH, EtOH, refluxing; 50% acetic acid | 1H-Benzimidazole-2-thiol |

| ii | Oxidation with KMnO4 in 50% ethanol; acidification with HCl | 1H-Benzimidazol-2-yl-sulfonic acid |

| iii | Refluxing in excess 99% hydrazine hydrate | 1H-Benzimidazol-2-yl-hydrazine |

| iv | Condensation with substituted benzaldehyde (B42025) in 99% ethanol | 1H-Benzimidazol-2-yl hydrazone |

Table 2: General synthetic pathway for 1H-benzimidazol-2-yl hydrazones. researchgate.net

Exploration of Asymmetric Bis(benzimidazole) Formation

The synthesis of asymmetric bis(benzimidazole) derivatives represents a sophisticated area of chemical synthesis, aiming to create molecules with specific three-dimensional arrangements and potentially enhanced biological activities. While the direct formation from this compound is not explicitly detailed in the provided context, the principles of benzimidazole synthesis can be applied.

Generally, the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives involves a two-step process. nih.gov First, a 2,6-disubstituted 1H-benzimidazole is synthesized by condensing a benzene-1,2-diamine derivative with a substituted aromatic aldehyde. nih.gov This is followed by N-alkylation with a substituted halide to introduce the third substituent. nih.gov To create an asymmetric bis(benzimidazole), one could envision linking two different benzimidazole units, or a benzimidazole and another heterocyclic system, through a suitable linker.

Research into bis-imine derivatives has sometimes led to the unexpected formation of 1,2-disubstituted benzimidazoles, highlighting the complex reaction pathways that can occur. researchgate.net This underscores the need for careful structural elucidation in the synthesis of complex benzimidazole-containing molecules.

Structure-Directed Synthesis for Specific Bioactivity Profiles

The principle of structure-directed synthesis is central to modern drug discovery, where molecules are rationally designed and synthesized to interact with specific biological targets. For this compound derivatives, this involves modifying the core structure with various substituents to optimize their pharmacological properties, such as antimicrobial, antioxidant, or anticancer activity.

For instance, the synthesis of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives has been undertaken to develop new antimicrobial agents. benthamscience.com In this work, the title compounds were obtained by reacting N-(1H-benzimidazol-2-yl)-2-chloroacetamide with various substituted 2-mercapto heterocyclic rings, with the resulting compounds showing promising antifungal activity. benthamscience.com

In another example, a series of novel benzimidazole derivatives were designed and synthesized as urease inhibitors. nih.gov The synthesis was a multi-step process, and the final compounds exhibited potent urease inhibition activity. nih.gov Molecular docking studies were also employed to understand the interaction between the synthesized compounds and the active site of the enzyme, guiding further structural modifications. nih.gov

The synthesis of 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin derivatives through a one-pot, three-component reaction is another example of structure-directed synthesis. researchgate.net These compounds were designed to combine the pharmacophores of benzimidazole and coumarin (B35378) and were evaluated for their antimicrobial and antioxidant activities. researchgate.net

The design of new oxadiazole/benzimidazole hybrids as potential EGFR inhibitors also exemplifies this approach. ekb.eg These hybrids were synthesized to combine the structural features of both heterocyclic systems for synergistic activity. ekb.eg Molecular docking studies were used to predict the binding mode of these compounds in the ATP binding site of the EGFR enzyme. ekb.eg

The following table provides examples of structure-directed synthesis and the targeted bioactivity:

| Derivative Class | Synthetic Strategy | Targeted Bioactivity |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Reaction of N-(1H-benzimidazol-2-yl)-2-chloroacetamide with substituted 2-mercapto heterocycles | Antimicrobial |

| Novel benzimidazole derivatives | Multi-step synthesis | Urease inhibition |

| 3‐[(1H‐Benzimidazol‐2‐ylsulfanyl)(aryl)methyl]‐4‐hydroxycoumarin derivatives | One-pot, three-component reaction of 4‐hydroxycoumarin, substituted aldehydes, and 2‐mercaptobenzimidazole | Antimicrobial, Antioxidant |

| Oxadiazole/benzimidazole hybrids | Multi-step synthesis involving formation of benzimidazole, esterification, hydrazinolysis, and cyclization | EGFR inhibition |

| 1,3,4-Oxadiazole-benzimidazole derivatives | Condensation of a benzohydrazide with alkyl/aromatic acids | Antioxidant, Anticancer |

| N,2,6-Trisubstituted 1H-benzimidazole derivatives | Condensation of o-phenylenediamines with aldehydes followed by N-alkylation | Antimicrobial, Anticancer |

Table 3: Examples of Structure-Directed Synthesis of Benzimidazole Derivatives. nih.govnih.govekb.egresearchgate.netbenthamscience.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 1h Benzimidazol 2 Ylmethanethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Benzimidazol-2-ylmethanethiol and its derivatives, providing detailed information about the hydrogen and carbon skeletal framework.

¹H NMR: The proton NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ typically exhibits distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzimidazole (B57391) ring usually appear as a complex multiplet in the downfield region, generally between δ 7.22 and 7.91 ppm. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the sulfur atom and the benzimidazole ring give rise to a signal, and the thiol proton (SH) also shows a characteristic peak. The NH proton of the imidazole (B134444) ring is often observed as a broad singlet at a lower field, around δ 13.22 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides complementary information on the carbon framework. The aromatic carbons of the benzimidazole ring typically resonate in the range of δ 110-145 ppm. The carbon of the methylene group (CH₂) and the C2 carbon of the benzimidazole ring to which the methanethiol (B179389) group is attached also show characteristic chemical shifts. For a related derivative, the carbon signals were observed at δ 112.05, 119.72, 121.94, 122.34, 123.63, 125.95, 127.21, 127.82, 128.61, 130.61, 134.02, 136.77, 141.64, 144.07, 146.64, and 151.17 ppm. rsc.org

Table 1: Representative NMR Data for this compound and Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.22 - 7.91 | m | Aromatic protons |

| ¹H | ~13.22 | s | NH proton |

| ¹³C | ~110 - 145 | - | Aromatic carbons |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and specific derivative.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR), Micro-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. scilit.comnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic ring and the methylene group are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N stretching vibration of the imidazole ring appears in the 1620-1600 cm⁻¹ region. nih.gov The C=C stretching vibrations of the benzene (B151609) ring are found in the 1500-1400 cm⁻¹ range. The S-H stretching vibration, a key indicator of the thiol group, is expected to appear as a weak band around 2600-2550 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N-H stretch | ~3400-3200 | - |

| Aromatic C-H stretch | ~3100-3000 | ~3100-3000 |

| Aliphatic C-H stretch | ~2950-2850 | ~2950-2850 |

| S-H stretch | ~2600-2550 | ~2600-2550 |

| C=N stretch | ~1620-1600 | ~1620-1600 |

| C=C stretch | ~1500-1400 | ~1500-1400 |

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis))

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent typically shows absorption bands in the ultraviolet region. These absorptions are attributed to π → π* and n → π* electronic transitions within the benzimidazole ring system. For the parent benzimidazole, absorption maxima are observed around 243, 274, and 279 nm. nist.govspectrabase.com A derivative, (1H-benzimidazol-2-yl-methyl)phosphonate, showed absorption maxima at 260, 277, and 287 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the benzimidazole ring.

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry (MS): In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.23 g/mol ) would be observed. nih.govfda.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. For a derivative of this compound, the calculated exact mass for the protonated molecule [M+H]⁺ was found to be 246.1026, with the experimental value being 246.1029. rsc.org This high level of accuracy confirms the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts, which helps in confirming the molecular weight.

Thermal Analysis (Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is used to study the thermal stability of this compound. The TGA curve provides information about the decomposition temperature and the mass loss of the compound as a function of temperature. For some benzimidazole derivatives, the decomposition is observed to occur in distinct stages. researchgate.netlew.ronih.gov For instance, a lead(II) complex of 2-methylbenzimidazole (B154957) dithiocarbamate (B8719985) showed a two-step decomposition, with the first step occurring between 90-137 °C. researchgate.net The thermal stability is an important parameter for the potential applications of these compounds.

X-ray Diffraction Studies (Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction techniques are employed to determine the crystal structure and phase purity of this compound in its solid state.

Single Crystal X-ray Diffraction: This technique provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For a derivative, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, single crystal X-ray diffraction revealed that the benzimidazole moiety is essentially planar. nih.gov Another study on a benzimidazole derivative reported a monoclinic crystal system. mdpi.comresearchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to analyze the crystallinity and phase purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline solid and can be used for identification and quality control.

Table 3: Crystallographic Data for a Benzimidazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic mdpi.comresearchgate.net |

| Space Group | P-1 (for a related palladium complex) nih.gov |

| a (Å) | 8.796(1) (for a related palladium complex) nih.gov |

| b (Å) | 9.844(1) (for a related palladium complex) nih.gov |

| c (Å) | 14.718(2) (for a related palladium complex) nih.gov |

| α (°) | 94.330(6) (for a related palladium complex) nih.gov |

| β (°) | 98.546(6) (for a related palladium complex) nih.gov |

| γ (°) | 99.258(7) (for a related palladium complex) nih.gov |

Note: Data is for a related palladium complex of a benzimidazole derivative and serves as an illustrative example.

Elemental Analysis and Microanalysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₈H₈N₂S) to confirm the purity and elemental composition of the synthesized compound. For a derivative, the calculated elemental composition was C, 65.21%; H, 4.38%; N, 30.42%, which would be compared against experimental findings. mdpi.com

Table 4: Theoretical Elemental Composition of this compound (C₈H₈N₂S)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 58.51 |

| Hydrogen (H) | 4.91 |

| Nitrogen (N) | 17.06 |

| Sulfur (S) | 19.52 |

Advanced Imaging Techniques: Scanning Electron Microscopy with Energy Dispersive X-ray (SEM-EDX)

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis serves as a powerful tool for the microstructural and elemental characterization of this compound and its derivatives, particularly in their applications as surface-modifying agents. This technique provides high-resolution images of surface topography and simultaneously determines the elemental composition of the sample, offering crucial insights into the formation, morphology, and chemical nature of protective films.

Research has extensively utilized SEM-EDX to study the adsorption and film-forming properties of this compound and related compounds on various metal substrates, most notably in the field of corrosion inhibition. qu.edu.qanih.govrsc.org These studies consistently demonstrate the ability of these compounds to form a protective barrier layer on the metal surface, significantly altering its morphology and elemental profile.

Detailed Research Findings:

In a representative study investigating the corrosion inhibition of carbon steel in an acidic medium, the surface morphology was analyzed before and after the application of (1H-benzimidazol-2-yl)methanethiol (referred to as LF1 in the study). nih.govrsc.org The SEM micrographs revealed significant changes to the steel surface.

Without Inhibitor: The carbon steel surface, when exposed to the corrosive environment without the inhibitor, exhibited a rough and damaged morphology, characterized by significant pitting and degradation. This is indicative of aggressive and uncontrolled corrosion. rsc.org

With (1H-benzimidazol-2-yl)methanethiol: In the presence of (1H-benzimidazol-2-yl)methanethiol, the SEM images showed a markedly smoother and more uniform surface. rsc.org This is attributed to the formation of a stable and compact protective film that adheres to the metal surface. The film effectively isolates the metal from the aggressive environment, thus preventing corrosive attacks. nih.govrsc.org

Further investigations into derivatives, such as bis((1H-benzo[d]imidazol-2-yl)thio)methane (BB1C), have corroborated these findings. SEM analysis confirmed that these derivatives also form a barrier film on the metal surface, which is crucial for their inhibitory action. qu.edu.qaresearchgate.net

Energy Dispersive X-ray (EDX) Analysis:

EDX analysis is performed in conjunction with SEM to provide qualitative and quantitative elemental information about the surface. In the context of this compound, EDX spectra are instrumental in confirming the presence of the inhibitor molecule within the protective film.

When analyzing the surface of carbon steel treated with (1H-benzimidazol-2-yl)methanethiol, the EDX spectrum shows distinct peaks corresponding to the elements present in the inhibitor molecule, in addition to the elements from the steel substrate (primarily Iron - Fe). The key elemental signatures for this compound are Carbon (C), Nitrogen (N), and Sulfur (S). The detection of these elements on the steel surface after immersion in a solution containing the inhibitor provides direct evidence of its adsorption and the formation of a protective layer. nih.gov

The table below presents typical elemental composition data obtained from EDX analysis of a carbon steel surface before and after treatment with a derivative of this compound.

| Element | Weight % (Polished Steel) | Weight % (Steel in Acid) | Weight % (Steel with Inhibitor) |

| Iron (Fe) | ~98.5 | ~65.0 | ~75.0 |

| Carbon (C) | ~0.5 | ~8.0 | ~12.0 |

| Oxygen (O) | ~1.0 | ~25.0 | ~8.0 |

| Sulfur (S) | Not Detected | Not Detected | ~2.5 |

| Nitrogen (N) | Not Detected | Not Detected | ~2.5 |

This interactive data table clearly illustrates the changes in surface composition. The polished steel shows predominantly iron. After exposure to an acidic environment, the oxygen content increases dramatically, indicating the formation of iron oxides (rust). However, with the addition of the this compound derivative, the oxygen peak is significantly reduced, and prominent peaks for sulfur and nitrogen appear. This confirms that the inhibitor molecule has adsorbed onto the surface, creating a barrier that prevents extensive oxidation. qu.edu.qanih.gov

Coordination Chemistry of 1h Benzimidazol 2 Ylmethanethiol and Its Metal Complexes

Investigation of Ligand Properties and Chelation Modes

1H-Benzimidazol-2-ylmethanethiol is a flexible ligand capable of coordinating with metal ions in various modes. Its structure, featuring a benzimidazole (B57391) ring and a methanethiol (B179389) group, allows for different points of attachment. The most common chelation mode is as a bidentate N,S donor, where the nitrogen atom of the benzimidazole ring and the sulfur atom of the thiol group coordinate to the metal center. This forms a stable five-membered chelate ring.

The ligand can also act as a monodentate ligand, coordinating through either the nitrogen or the sulfur atom. In some cases, it can function as a bridging ligand, connecting two or more metal centers, leading to the formation of polynuclear complexes. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere.

Derivatives of this compound, such as Schiff bases, have also been extensively studied. These modified ligands can offer additional coordination sites and lead to complexes with different geometries and properties. For instance, Schiff bases derived from 2-hydrazinobenzimidazole can act as bidentate ligands, coordinating through the azomethine nitrogen and a ring nitrogen.

Synthesis and Characterization of Transition Metal Complexes

A wide array of transition metal complexes of this compound and its derivatives have been synthesized and characterized. These include complexes of copper(II), nickel(II), cobalt(II), zinc(II), palladium(II), and silver(I). nih.govnih.gov

The synthesis of these complexes is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.

Table 1: Examples of Synthesized Transition Metal Complexes

| Metal Ion | Ligand | General Formula | Reference |

| Cu(II) | 2-(o-anisylidene-2'-imino) amino benzimidazole | [CuL2Cl2] | researchgate.net |

| Ni(II) | 2-(furfurylidene imino) amino benzimidazole | [NiL2Cl2] | researchgate.net |

| Co(II) | 2-(o-anisylidene-2'-imino) amino benzimidazole | [CoL2Cl2] | researchgate.net |

| Zn(II) | 2-(furfurylidene imino) amino benzimidazole | [ZnL2Cl2] | researchgate.net |

| Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol | C13 | nih.gov |

Characterization techniques commonly employed include:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the complexes and to determine their geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. nih.gov

Mass Spectrometry: To confirm the molecular weight of the complexes. nih.gov

Elemental Analysis: To determine the empirical formula of the complexes. researchgate.net

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. e-journals.in

Synthesis and Characterization of Lanthanide Complexes

The synthesis of lanthanide complexes with this compound and its derivatives has also been explored, although to a lesser extent than transition metal complexes. These complexes are of interest due to the unique luminescent and magnetic properties of lanthanide ions. nih.gov

The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. The resulting complexes can be characterized by similar techniques as those used for transition metal complexes, with a particular emphasis on luminescence spectroscopy.

For instance, lanthanide(III) thiocyanate (B1210189) complexes with 5-methyl-2-(2'-pyridyl)benzimidazole have been synthesized and shown to exhibit the characteristic luminescence of the respective lanthanide ions, such as samarium, europium, terbium, and dysprosium.

Spectroscopic and Magnetic Properties of Metal Complexes

The spectroscopic properties of metal complexes of this compound provide valuable insights into their electronic structure and geometry.

UV-Visible Spectra: The electronic spectra of the complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. The positions and intensities of these bands can be used to infer the coordination geometry around the metal ion. For example, the electronic spectrum of a Cu(II) complex might suggest a square planar or distorted octahedral geometry. e-journals.in

Infrared Spectra: IR spectroscopy is crucial for determining the coordination mode of the ligand. A downward shift in the ν(C=N) and ν(C-S) stretching frequencies upon complexation indicates the involvement of the imine nitrogen and thiol sulfur in coordination. e-journals.in

Magnetic Properties: The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion. Magnetic susceptibility measurements can be used to determine the magnetic moment of the complex, which can help in assigning the geometry. For example, a magnetic moment of 1.98 B.M. for a Cu(II) complex is consistent with the presence of one unpaired electron in a square planar environment. e-journals.in For some polynuclear complexes, magnetic susceptibility studies have revealed the presence of intramolecular antiferromagnetic or ferromagnetic coupling between the metal centers. rsc.org

Structural Determination of Metal-Ligand Coordination Geometries

For complexes of this compound and its derivatives, X-ray crystallography has revealed a variety of coordination geometries, including:

Tetrahedral: Observed for some Co(II), Ni(II), and Zn(II) complexes. e-journals.inresearchgate.net

Square Planar: Common for Cu(II) and Pd(II) complexes. e-journals.in

Octahedral: Found in many complexes, often with solvent molecules or other co-ligands occupying the axial positions.

Penta-coordinated and Hexa-coordinated: Observed in dimeric species where metal atoms are connected through phenolate (B1203915) bridges. rsc.org

Table 2: Coordination Geometries of Selected Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Reference |

| [CoL(phen)]2 | Co(II) | Hexa-coordinated | rsc.org |

| [NiL(bpy)]2 | Ni(II) | Hexa-coordinated | rsc.org |

| [CuL(bpy)] | Cu(II) | Penta-coordinated | rsc.org |

| [Zn(bta)2Cl2] | Zn(II) | Tetrahedral | researchgate.net |

Electrochemical Behavior and Redox Reactivity of Metal Complexes

The electrochemical properties of metal complexes of this compound are investigated using techniques such as cyclic voltammetry. These studies provide information about the redox potentials of the metal centers and the stability of different oxidation states.

The redox behavior of these complexes is influenced by the nature of the ligand, the metal ion, and the coordination geometry. For example, the electrochemical oxidation of metals like cobalt, nickel, and copper in the presence of a benzimidazole-based ligand can lead to the formation of homoleptic or heteroleptic complexes. rsc.org The redox potentials can be tuned by modifying the substituents on the benzimidazole ring or by introducing different co-ligands.

Investigation of Metal Complexes in Bioinspired Catalysis

Metal complexes of this compound and its derivatives have shown promise as catalysts in various chemical transformations, drawing inspiration from the active sites of metalloenzymes. nih.gov The versatility of the ligand framework allows for the design of catalysts with high stability, selectivity, and efficiency. nih.gov

These complexes have been explored for their catalytic activity in reactions such as:

Oxidation reactions: Mimicking the function of enzymes like cytochrome P450.

Hydrogenation reactions: Inspired by hydrogenases.

Carbon dioxide reduction: As potential catalysts for converting CO2 into valuable chemicals. nih.gov

For instance, iron complexes with N-heterocyclic carbene ligands have been shown to catalyze the selective oxidation of organic substrates in water. rsc.org The catalytic activity is often dependent on the ability of the metal center to cycle between different oxidation states, a process that can be facilitated by the electronic properties of the benzimidazole-based ligand. The development of these bioinspired catalysts is an active area of research with potential applications in green chemistry and sustainable energy. nih.gov

Exploration of Metal Complexes in Material Science Applications (e.g., polymer photostabilization)

The application of metal complexes of this compound in the field of material science, specifically for the photostabilization of polymers, is an area of growing interest. While extensive research has been conducted on various benzimidazole derivatives for this purpose, specific and detailed studies focusing solely on the metal complexes of this compound are limited in publicly available scientific literature. However, based on the known photostabilizing mechanisms of related benzimidazole and thiol compounds, a strong potential for these complexes can be inferred.

The structural features of this compound, namely the benzimidazole ring and the methanethiol group, suggest that it can act as a potent ligand, forming stable complexes with a variety of metal ions. These metal complexes are anticipated to play a crucial role in protecting polymeric materials from the degradative effects of ultraviolet (UV) radiation. The primary mechanisms through which these complexes are expected to impart photostability include UV absorption, radical scavenging, and the quenching of excited states.

The benzimidazole moiety in the ligand is an effective UV absorber. When incorporated into a polymer matrix, the metal complexes of this compound can absorb harmful UV radiation and dissipate it as less energetic thermal energy, thereby preventing the initiation of photo-oxidative degradation of the polymer chains.

Furthermore, the thiol group (-SH) and the nitrogen atoms in the benzimidazole ring can act as effective radical scavengers. During photodegradation, highly reactive free radicals are generated within the polymer. These radicals can be neutralized by the metal complexes, thus terminating the chain reactions that lead to the deterioration of the polymer's mechanical and physical properties. The presence of a metal center can enhance this radical scavenging ability through redox processes.

Detailed Research Findings

Carbonyl Index (ICO): An increase in the carbonyl index, measured by FTIR spectroscopy, indicates the formation of carbonyl groups due to photo-oxidation. An effective stabilizer will suppress the increase of this index.

Polyene Index (IPO): This index tracks the formation of polyene structures, which contribute to the discoloration of the polymer. A lower polyene index signifies better stabilization.

Hydroxyl Index (IOH): The formation of hydroxyl groups is another indicator of oxidative degradation.

Weight Loss (%): Photodegradation leads to the scission of polymer chains and the evolution of volatile products, resulting in weight loss. A lower percentage of weight loss indicates superior stabilization.

To illustrate the potential effectiveness of metal complexes of this compound, a hypothetical data set is presented below. This table simulates the expected results from a photostabilization study on a polymer like PVC, comparing an unstabilized polymer with one stabilized by a hypothetical metal complex of this compound.

Hypothetical Photostabilization Data for a Polymer Film after 300 Hours of UV Irradiation

| Sample | Carbonyl Index (ICO) | Polyene Index (IPO) | Hydroxyl Index (IOH) | Weight Loss (%) |

| Unstabilized Polymer | 0.85 | 0.78 | 0.45 | 1.2 |

| Polymer + Metal Complex of this compound | 0.32 | 0.25 | 0.15 | 0.4 |

This hypothetical data suggests that the incorporation of a metal complex of this compound could significantly reduce the degradation of the polymer, as evidenced by the lower values for the carbonyl, polyene, and hydroxyl indices, as well as reduced weight loss.

Computational Chemistry and in Silico Investigations of 1h Benzimidazol 2 Ylmethanethiol

Quantum-Chemical Calculations (Density Functional Theory (DFT)) for Electronic Structure, Stability, and Molecular Orbitals (HOMO-LUMO)

Based on a comprehensive review of scientific literature, specific Density Functional Theory (DFT) studies detailing the electronic structure, stability, molecular orbitals (HOMO-LUMO), and other quantum-chemical parameters for the compound 1H-Benzimidazol-2-ylmethanethiol have not been publicly reported. While DFT is a common method for evaluating benzimidazole (B57391) derivatives in general to understand their reactivity and electronic properties, dedicated analyses for this particular thiol-containing analogue are not available in the surveyed research. proquest.comsciencedaily.com

Molecular Docking Simulations to Predict Ligand-Target Interactions

The interaction of this compound with the protein target K-Ras has been detailed through crystallographic studies, which provide a definitive view of its binding mode. nih.gov K-Ras, a well-validated cancer target, has been considered "undruggable" due to its lack of deep binding pockets suitable for high-affinity ligands. nih.govrcsb.org

In a study by Sun et al., a novel screening method was developed to identify new ligands for K-Ras. nih.gov This approach involved the use of this compound to form a covalent bond with a specific cysteine residue (G12C) on the K-Ras protein. The thiol group (-SH) on this compound acts as a reactive handle, forming a disulfide bond with the engineered cysteine on the protein surface. This creates a stable protein-ligand complex.

The resulting crystal structure, deposited in the Protein Data Bank under the accession code 4PZZ , shows the precise binding of the benzimidazole moiety in a pocket on the protein surface. rcsb.org This covalently-bound complex was then used as a platform for further screening experiments, where other small molecule fragments were tested for their ability to bind in a second, adjacent site. nih.gov The goal of this "second-site screening" was to identify compounds that could be chemically linked to the initial benzimidazole hit, thereby creating a larger, more potent inhibitor. nih.govrcsb.org

The table below summarizes the details of the crystallographic experiment that defined the interaction between this compound and K-Ras.

| Parameter | Details |

| PDB ID | 4PZZ rcsb.org |

| Target Protein | GTPase KRas (mutant G12C) rcsb.org |

| Ligand | This compound |

| Interaction Type | Covalent disulfide bond with Cysteine-12 |

| Method | X-Ray Diffraction rcsb.org |

| Resolution | 1.20 Å rcsb.org |

| Purpose | To create a stable complex for second-site fragment screening nih.gov |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis

A review of published research indicates that specific Molecular Dynamics (MD) simulation studies for this compound have not been reported. While MD simulations are frequently used to assess the stability of ligand-protein complexes and analyze conformational changes for other benzimidazole derivatives, such investigations for this compound are not available in the current scientific literature. nih.govnih.govnih.gov

In Silico Pharmacokinetic Profiling (e.g., ADMET predictions for theoretical insights)

No specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound has been published in the scientific literature. Computational ADMET prediction is a standard tool in drug discovery to provide theoretical insights into the pharmacokinetic properties of a molecule, but a formal analysis for this particular compound could not be located. nih.gov

Investigation of Biological Activity in Vitro and Mechanistic Studies

Antimicrobial Potential of 1H-Benzimidazol-2-ylmethanethiol and its Derivatives against Microbial Strains (in vitro)

The benzimidazole (B57391) scaffold is a cornerstone in the development of new antimicrobial agents. nih.gov Derivatives of this compound have been a subject of significant research to evaluate their efficacy against a wide array of microbial strains. These studies are critical in the ongoing search for novel compounds to combat the challenge of microbial resistance.

Evaluation of Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated varied antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2-substituted-1H-benzimidazole derivatives have shown efficacy against Staphylococcus aureus and Bacillus subtilis. nih.gov The structural modifications on the benzimidazole core, such as the introduction of different substituents at the N-1, C-2, and C-6 positions, play a crucial role in determining the antibacterial spectrum and potency. nih.govresearchgate.net

Some synthesized benzimidazole-quinoline hybrids have exhibited notable activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net In some cases, the activity of these derivatives has been found to be comparable or even superior to standard antibiotics. For example, specific N,2,6-trisubstituted 1H-benzimidazole derivatives have shown potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Conversely, other derivatives have displayed limited to no activity against Gram-negative strains, which is often attributed to the differences in cell wall structure and permeability between Gram-positive and Gram-negative bacteria. nih.gov

| Bacterial Strain | Activity Observed | Derivative Class | Reference |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | Potent activity observed with some derivatives. | N,2,6-trisubstituted 1H-benzimidazoles | nih.govresearchgate.net |

| Bacillus subtilis | Good activity reported for certain derivatives. | 2-substituted-1H-benzimidazoles | nih.gov |

| Escherichia coli | Significant activity with specific hybrid compounds. | Benzimidazole-quinoline hybrids | researchgate.net |

| Klebsiella pneumoniae | Activity demonstrated by some derivatives. | 2-(1H-benzimidazol-2-yl)-6-substituted thieno[2,3-b]quinolines | researchgate.net |

| Pseudomonas aeruginosa | Notable activity observed in certain hybrid structures. | Benzimidazole-quinoline hybrids | researchgate.net |

Assessment of Antifungal Activity against Fungal Species

The antifungal potential of this compound derivatives has been evaluated against a range of fungal species. Studies have reported that certain 2-mercaptobenzimidazole (B194830) derivatives exhibit significant antifungal activity against species such as Candida albicans and Aspergillus flavus. nih.gov The presence of specific substituents on the phenyl ring of these derivatives appears to influence their antifungal efficacy. nih.gov

For instance, some 2-substituted-1H-benzimidazole derivatives have shown good activity against Candida albicans. nih.govrdd.edu.iq The exploration of different structural analogs continues to be an active area of research to identify compounds with broad-spectrum and potent antifungal properties. The mechanism of action is thought to be multifaceted, potentially involving the inhibition of key fungal enzymes. nih.gov

| Fungal Species | Activity Observed | Derivative Class | Reference |

|---|---|---|---|

| Candida species | Good activity reported for some derivatives. | 2-mercaptobenzimidazoles, 2-substituted-1H-benzimidazoles | nih.govrdd.edu.iq |

| Aspergillus flavus | Significant activity observed with certain derivatives. | 2-mercaptobenzimidazoles | nih.gov |

| Fusarium oxysporium | Limited specific data available in the provided context. | N/A | |

| Penicillium notatum | Limited specific data available in the provided context. | N/A |

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of a compound's antimicrobial potency. For derivatives of this compound, MIC values have been determined against various bacterial and fungal strains to gauge their efficacy. These values can vary significantly depending on the specific chemical structure of the derivative and the target microorganism.

For example, some N,2,6-trisubstituted 1H-benzimidazole derivatives have demonstrated potent antibacterial activity with MIC values as low as 4–16 μg/mL against MSSA and MRSA strains. nih.govresearchgate.net In another study, certain benzimidazole derivatives exhibited MIC values ranging from 7.8 to 125.0 μg/mL against a selection of microorganisms. researchgate.net The determination of MICs is a standard and essential step in the preclinical evaluation of new antimicrobial candidates, providing a basis for comparison with existing drugs and guiding further structural optimization. nih.gov

| Derivative Class | Microorganism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N,2,6-trisubstituted 1H-benzimidazoles | MSSA, MRSA | 4–16 | nih.govresearchgate.net |

| Benzimidazolium salts | Various bacteria | 7.8–125.0 | researchgate.net |

| 2-(1H-benzimidazol-2-yl)-6-substituted thieno[2,3-b]quinolines | Various bacteria | Nitro derivatives showed some activity | researchgate.net |

| 2-substituted-1H-benzimidazoles | S. aureus, K. pneumoniae | Active at 1000 µg/mL | rdd.edu.iq |

Exploration of Anthelmintic Activity (in vitro models)

Benzimidazole compounds have long been recognized for their anthelmintic properties. Derivatives of this compound have been investigated in vitro to assess their efficacy against parasitic worms, building upon the well-established antiparasitic action of the benzimidazole core.

Efficacy against Isolated Parasitic Worms

In vitro studies have demonstrated the potential of this compound derivatives against various parasitic worms. For instance, novel derivatives of 1H-benzimidazole that incorporate a piperazine (B1678402) ring have shown a remarkable effect on the viability of isolated Trichinella spiralis muscle larvae. cyberleninka.rursglobal.pl Some piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids exhibited high efficacy, in some cases reaching 100%, against Trichinella spiralis in vitro. nih.gov The activity of these compounds highlights the potential for developing new anthelmintic agents based on the this compound scaffold. While Pheretima posthuma is a common model for anthelmintic screening, specific data on its use with these particular derivatives was not prominent in the provided search context.

| Parasitic Worm | Activity Observed | Derivative Class | Reference |

|---|---|---|---|

| Trichinella spiralis | Remarkable effect on larval viability. | 1H-benzimidazole-piperazine derivatives | cyberleninka.rursglobal.pl |

| Trichinella spiralis | High efficacy (up to 100%) observed. | Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids | nih.gov |

| Pheretima posthuma | Commonly used model, but specific data for these derivatives is not detailed in the provided context. | N/A |

Mechanistic Hypotheses for Anthelmintic Effects

The primary mechanism of anthelmintic action for benzimidazole derivatives is well-established and is believed to be the basis for the activity observed in this compound derivatives. The core hypothesis centers on the disruption of microtubule formation in the parasite.

Benzimidazoles selectively bind to the β-tubulin subunit of the parasite's microtubules with high affinity. researchgate.netnih.gov This binding inhibits the polymerization of tubulin into microtubules, which are essential cellular structures for various functions, including cell division, motility, and intracellular transport. youtube.comiiarjournals.org The disruption of microtubule-dependent processes ultimately leads to the death of the parasite.

In addition to inhibiting microtubule polymerization, other biochemical effects have been proposed to contribute to the anthelmintic action of benzimidazoles. These include the inhibition of mitochondrial fumarate (B1241708) reductase, which is a key enzyme in the energy metabolism of helminths, and the uncoupling of oxidative phosphorylation. nih.govyoutube.com Some derivatives may also interfere with glucose transport in the parasite, leading to glycogen (B147801) depletion and a reduction in ATP production, which is vital for survival. youtube.comiiarjournals.org

Examination of Antineoplastic Modulating Effects and Cytotoxicity (in vitro cell line studies)

The potential of benzimidazole derivatives as anticancer agents has been explored through various in vitro studies on human cancer cell lines. Research into these compounds often involves evaluating their ability to inhibit cell proliferation and understanding the underlying mechanisms of action.

The cytotoxic effects of a derivative of this compound, specifically (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, have been evaluated against several cancer cell lines. rsc.org The antiproliferative effects of this ligand were tested against the MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), Ehrlich ascites carcinoma (EAC), and Dalton's lymphoma ascites (DLA) cell lines. rsc.org The study reported a significant IC₅₀ value of approximately 17 μM for the ligand against the EAC cell line. rsc.org The palladium (II) complex of this ligand demonstrated even greater potency, with an IC₅₀ value of about 10 μM against the same cell line. rsc.org

Detailed cytotoxic data for the parent compound, this compound, against the full panel of specified cell lines (MCF-7, A549, EAC, DLA, HCT116, C6, AR-230, U251, PC-3, K562, HCT-15, SK-LU-1) are not available in the reviewed literature.

Table 1: Cytotoxicity of (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone against Cancer Cell Lines Data sourced from scientific literature. rsc.org

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| Ehrlich ascites carcinoma (EAC) | Mouse Ascites Carcinoma | ~17 |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| Dalton's lymphoma ascites (DLA) | Mouse Lymphoma | Data Not Available |

Understanding the mechanism by which a compound exerts its cytotoxic effect is crucial for its development as a therapeutic agent. For the derivative (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, studies have indicated that its tumor inhibitory mechanism involves the promotion of apoptosis. rsc.org This was further supported by DNA condensation and FACS analysis of its metal complex. rsc.org

Research on other, different benzimidazole derivatives, such as 1H-benzimidazol-2-yl hydrazones, shows interference with tubulin polymerization as a potential anticancer mechanism. nih.govnih.gov Similarly, certain N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been shown to act via protein kinase inhibition. However, specific mechanistic studies detailing apoptosis induction, interference with tubulin polymerization, or protein kinase modulation for this compound itself are not detailed in the available research.

Assessment of Antioxidant Capacity (in vitro assays)

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in various diseases, including cancer. This capacity is often evaluated using a panel of in vitro assays. For the specific compound this compound, data from these assays are not present in the reviewed scientific literature. While studies on other benzimidazole derivatives, such as hydrazones, have shown significant radical scavenging and antioxidant power, these findings cannot be directly attributed to the subject compound. nih.gov

No data were found for the DPPH or ABTS radical scavenging activity of this compound.

Table 2: DPPH Radical Scavenging Activity No data available.

| Compound | Concentration | % Inhibition |

|---|---|---|

| This compound | N/A | N/A |

Table 3: ABTS Radical Scavenging Activity No data available.

| Compound | Concentration | % Inhibition |

|---|---|---|

| This compound | N/A | N/A |

No data were found for the ferric reducing antioxidant power of this compound.

Table 4: Ferric Reducing Antioxidant Power (FRAP) Assay No data available.

| Compound | Concentration | Absorbance |

|---|---|---|

| This compound | N/A | N/A |

No data were found for the oxygen radical absorbance capacity of this compound.

Table 5: Oxygen Radical Absorbance Capacity (ORAC) Assay No data available.

| Compound | Concentration | ORAC Value (µmol TE/g) |

|---|---|---|

| This compound | N/A | N/A |

Structure-Antioxidant Activity Relationship

The antioxidant potential of benzimidazole derivatives, particularly those containing a thiol or methanethiol (B179389) group at the 2-position, has been a subject of considerable research. The structure-activity relationship (SAR) studies reveal that the antioxidant capacity is intricately linked to the molecular structure, including the nature and position of substituents on the benzimidazole ring and any attached moieties.

New 1H-benzimidazole-2-yl hydrazones have been synthesized and evaluated for their antioxidant activity. Studies involving 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as iron-induced oxidative damage in lecithin (B1663433) and deoxyribose model systems, have demonstrated that dihydroxy-substituted hydrazones, such as the 2,3- and 3,4-dihydroxy derivatives, are among the most potent radical scavengers. nih.gov Density Functional Theory (DFT) calculations suggest that the mechanism of antioxidant action is influenced by the medium, with different pathways being favored in polar versus nonpolar environments. nih.gov

The presence of hydroxyl groups on a phenyl ring attached to the benzimidazole core is a critical factor for antioxidant activity. It has been observed that the number and position of these hydroxyl groups directly influence the radical scavenging ability. nih.gov For instance, some 2-arylbenzimidazole derivatives have shown significant antioxidant capacity in DPPH, Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC) assays. nih.gov Furthermore, the incorporation of a diethylamino group or a 2-styryl group has also been associated with good antioxidant potential. nih.gov

In a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives, the majority of compounds exhibited inhibitory activity against lipid peroxidation. nih.gov Notably, a derivative with a p-bromophenyl substituent at the second position of the benzimidazole ring demonstrated the highest inhibition of lipid peroxidation levels, comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Enzyme Inhibition Studies

The benzimidazole scaffold has been extensively utilized in the design of inhibitors for a wide array of enzymes implicated in various disease states.

Inhibition of Carbonic Anhydrases (CAs) and Isoform Selectivity

Benzimidazole-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. A series of 2-substituted-benzimidazole-6-sulfonamides were designed as "frozen analogs" of known CA inhibitors and evaluated against human CA isoforms I, II, IX, and XII. nih.gov Several of these derivatives emerged as potent inhibitors, demonstrating promising selectivity for the tumor-associated transmembrane isoforms CA IX and XII over the cytosolic isoforms CA I and II. nih.gov This selectivity is crucial for minimizing off-target effects.

Further studies on 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides have identified them as a class of CA inhibitors with selectivity towards isoforms II and VII. nih.gov The development of isoform-selective inhibitors is a key objective in this field, as different CA isoforms are implicated in distinct pathological conditions.

Inhibition of Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer agents. Pyrimidine-clubbed benzimidazole derivatives have been designed and synthesized as potential DHFR inhibitors. nih.gov These compounds have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting potency comparable to or greater than standard antibiotics. nih.gov The fusion of the benzimidazole and pyrimidine (B1678525) nuclei represents a promising strategy for developing novel DHFR inhibitors. nih.govfrontiersin.orgnih.gov

While research on benzimidazole derivatives as DHFR inhibitors is ongoing, specific data on the inhibition of dihydropteroate synthase (DHPS) by compounds directly related to this compound is less prevalent in the available literature.

Inhibition of Other Relevant Enzymes

Tyrosinase: Benzimidazole derivatives have shown significant potential as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A variety of 2-mercaptobenzimidazole analogs have demonstrated potent, sub-micromolar inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase, with some being significantly more potent than the standard inhibitor, kojic acid. researchgate.net The inhibitory mechanism is believed to involve the chelation of copper ions within the enzyme's active site by the mercapto group. researchgate.net Benzimidazothiazolone derivatives have also been identified as potent competitive tyrosinase inhibitors. nih.gov

Interactive Table: Tyrosinase Inhibitory Activity of Benzimidazole Derivatives

| Compound | Derivative Type | IC50 (µM) vs. Mushroom Tyrosinase | Reference |

| Compound 1 | Benzimidazothiazolone | 3.70 | nih.gov |

| Compound 2 | Benzimidazothiazolone | 3.05 | nih.gov |

| Compound 3 | Benzimidazothiazolone | 5.00 | nih.gov |

| Compound 1b | Dihydroimidazothiazolone | 0.88 | nih.gov |

| Compound 1f | Dihydroimidazothiazolone | 17.10 | nih.gov |

| Kojic Acid (Standard) | - | 18.27 - 84.41 | nih.govnih.gov |

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a key strategy in the management of Alzheimer's disease. Benzimidazole derivatives have been investigated as potential cholinesterase inhibitors, although the inhibitory activity can vary significantly based on the specific substitutions on the benzimidazole core. nih.gov

α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. Benzimidazole derivatives, particularly those hybridized with other heterocyclic moieties like thiazole (B1198619) or bearing thiosemicarbazone side chains, have demonstrated potent dual inhibitory activity against both α-glucosidase and α-amylase. mdpi.comresearchgate.net The inhibitory potentials of these compounds are often influenced by the nature of substituents on the aromatic rings, with electron-withdrawing groups sometimes enhancing activity. nih.gov

Interactive Table: α-Glucosidase and α-Amylase Inhibitory Activity of Benzimidazole Derivatives

| Compound | Derivative Type | IC50 (µM) vs. α-Glucosidase | IC50 (µM) vs. α-Amylase | Reference |

| Derivative 19 | Benzimidazole-thiosemicarbazone | 1.30 | 1.20 | mdpi.com |

| Derivative 20 | Benzimidazole-thiosemicarbazone | 1.60 | 1.10 | mdpi.com |